Boc-2-nitro-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

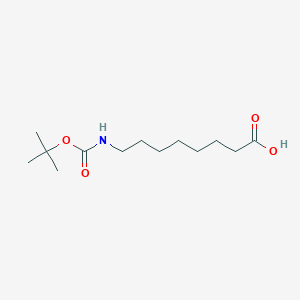

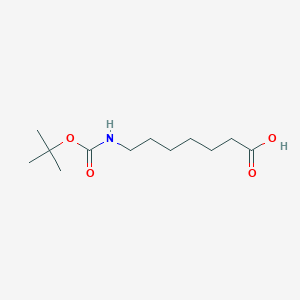

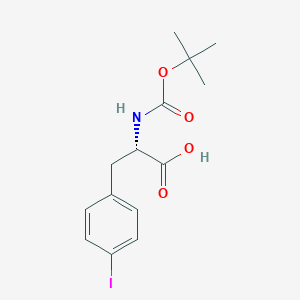

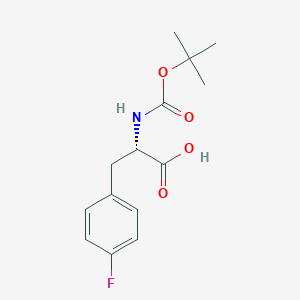

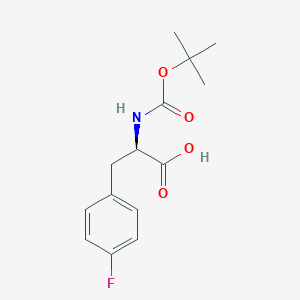

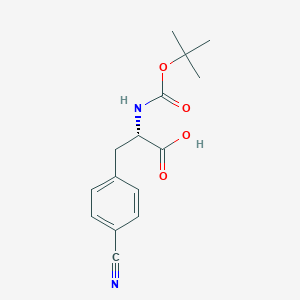

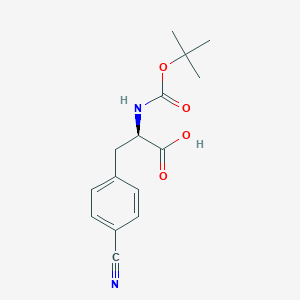

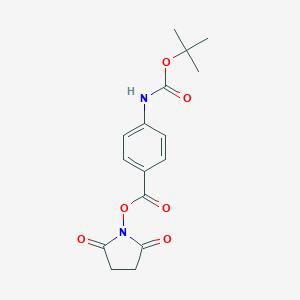

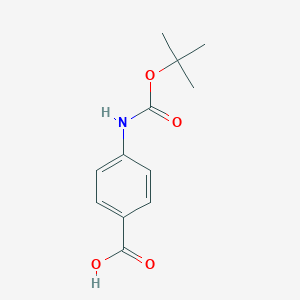

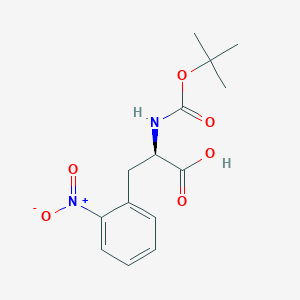

Boc-2-nitro-D-phenylalanine, also known as (S)-2-(tert-Butoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid, is a compound with the molecular formula C14H18N2O6 . It is an off-white solid and is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of Boc-2-nitro-D-phenylalanine is 310.31 . The InChI code for this compound is 1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 .Physical And Chemical Properties Analysis

Boc-2-nitro-D-phenylalanine is an off-white solid . It has a molecular weight of 310.31 . The compound should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Metabolic Disease Research

In the realm of metabolic diseases, Boc-2-nitro-D-phenylalanine is indirectly related to studies on Tyrosinemia Type 1 (TT1), a rare metabolic disease caused by a defect in tyrosine catabolism. Although the reviewed studies do not directly mention Boc-2-nitro-D-phenylalanine, they involve the pharmacological management of TT1, where similar compounds like NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) play a crucial role. NTBC's introduction has significantly improved TT1 patient outcomes by preventing liver failure, renal problems, and decreasing the risk of hepatocellular carcinoma, showcasing the potential of nitro-substituted compounds in metabolic disease treatment (Van Ginkel et al., 2019).

Sensor and Biosensor Development

The development of sensors and biosensors for detecting amino acids like phenylalanine, tyrosine, and tryptophan has seen significant advancements. Conducting polymers and molecularly imprinted polymers are used as sensitive materials in electrochemical sensors and biosensors, highlighting the intersection of chemistry, biochemistry, and bioengineering. This research underscores the potential of integrating Boc-2-nitro-D-phenylalanine in sensor technology to improve the detection and monitoring of amino acids, contributing to the quality control of medicines and the study of diseases associated with these amino acids (Dinu & Apetrei, 2022).

Photocatalysis and Material Science

In material science, research on (BiO)2CO3-based photocatalysts reviews the application of nitro-substituted compounds in photocatalysis. While the study does not directly address Boc-2-nitro-D-phenylalanine, it provides insight into the modification strategies to enhance photocatalytic performance, relevant for researchers working with similar nitro-substituted phenylalanine derivatives in various fields, including healthcare and supercapacitors. These advancements demonstrate the broader applicability of nitro-substituted compounds in improving photocatalytic activities and material properties (Ni et al., 2016).

Safety and Hazards

When handling Boc-2-nitro-D-phenylalanine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Wirkmechanismus

Target of Action

This compound is a biochemical used for proteomics research , and its specific targets may depend on the context of the study.

Mode of Action

It’s known that this compound can undergo self-assembly, forming structures like nanotubes and microtapes . This self-assembly process might influence its interaction with potential targets.

Result of Action

As a biochemical used in proteomics research , its effects would likely depend on the specific context of the study.

Action Environment

The action, efficacy, and stability of Boc-2-nitro-D-phenylalanine can be influenced by environmental factors. For instance, the self-assembly of this compound into different structures can depend on the solvent used .

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHMNGMAJNWNBP-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-nitro-D-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.